3-((Pyridin-2-ylamino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((Pyridin-2-ylamino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique combination of a pyridine ring and a spirocyclic dioxaspiro undecane core, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Pyridin-2-ylamino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione typically involves the reaction of pyridine-2-amine with a suitable spirocyclic precursor under controlled conditions. The reaction often requires the use of a base to facilitate the formation of the methylene bridge between the pyridine and the spirocyclic core. Common solvents used in this synthesis include dichloromethane and ethanol, with reaction temperatures maintained between 25°C to 80°C depending on the specific reagents and desired yield .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of automated reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
3-((Pyridin-2-ylamino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced spirocyclic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in ethanol at 0°C to room temperature.
Substitution: Halogenating agents like N-bromosuccinimide in dichloromethane at room temperature.
Major Products
Scientific Research Applications
3-((Pyridin-2-ylamino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3-((Pyridin-2-ylamino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or activating their functions. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation .
Comparison with Similar Compounds
Similar Compounds
- 3-Oxaspiro[5.5]undecane-2,4-dione
- 1,6-Dioxaspiro[4.4]nonane-2,7-dione
- 3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane
Uniqueness
3-((Pyridin-2-ylamino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione is unique due to its combination of a pyridine ring with a spirocyclic dioxaspiro undecane core. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
3-[(pyridin-2-ylamino)methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c18-13-11(10-17-12-6-2-5-9-16-12)14(19)21-15(20-13)7-3-1-4-8-15/h2,5-6,9-10H,1,3-4,7-8H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQFIVCPGOVLAOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OC(=O)C(=CNC3=CC=CC=N3)C(=O)O2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.